3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide
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Overview
Description
3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a sulfonamide group, a thiazole ring, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and a haloketone.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities, such as antibacterial or anticancer properties, due to the presence of the sulfonamide group.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring can interact with various biological receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonamide group and exhibit similar enzyme inhibition properties.
Thiazoles: Compounds such as thiazole itself or benzothiazole share the thiazole ring and have similar chemical reactivity.
Cyanophenyl Derivatives: Compounds like 4-cyanophenylboronic acid share the cyanophenyl group and are used in similar synthetic applications.
Uniqueness
What sets 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide apart is the combination of these functional groups in a single molecule, providing a unique set of chemical properties and potential applications. This combination allows for diverse reactivity and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3S2/c24-18-8-10-20(11-9-18)33(30,31)28-19-3-1-2-17(12-19)22(29)27-23-26-21(14-32-23)16-6-4-15(13-25)5-7-16/h1-12,14,28H,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMKXFAWOGVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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